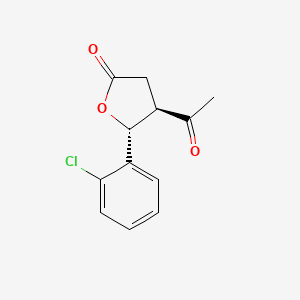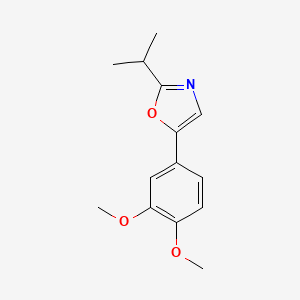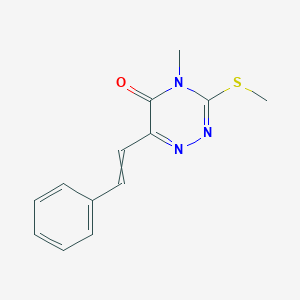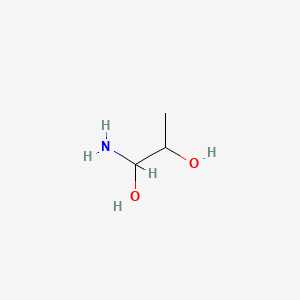
1-Aminopropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminopropane-1,2-diol, also known as 3-amino-1,2-propanediol, is a chemical compound with the molecular formula C3H9NO2. It is a viscous, colorless to pale yellow liquid that is soluble in water. This compound is an important intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
准备方法
Synthetic Routes and Reaction Conditions
1-Aminopropane-1,2-diol can be synthesized through several methods:
Epoxy Chloropropane Method: This involves the reaction of glycerin chlorohydrin with ammonia in the presence of a catalyst at temperatures between 30°C and 50°C.
Glycerin Chlorohydrin Method: Similar to the epoxy chloropropane method, this involves the reaction of glycerin chlorohydrin with ammonia water (25%-27%) under stirring and heating conditions.
Racemic Glycidol Method: This method uses racemic glycidol as a starting material and involves aminolysis reactions.
Industrial Production Methods
Industrial production of this compound typically involves the continuous flow process where reagents are injected at controlled flow rates and temperatures. This method ensures high yield and product purity .
化学反应分析
Types of Reactions
1-Aminopropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various halides and sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Simpler amines and alcohols.
Substitution: Derivatives with different functional groups.
科学研究应用
1-Aminopropane-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 1-aminopropane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. It can act as a chelating agent, binding to metal ions and facilitating their removal or transformation. In biological systems, it can interact with enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
1-Amino-2,3-propanediol: Similar structure but different positional isomer.
Propane-1,2-diol (Propylene Glycol): Lacks the amino group, used in food and medicine industries.
Ethylene Glycol: Contains two hydroxyl groups but no amino group, commonly used as antifreeze.
Uniqueness
1-Aminopropane-1,2-diol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a nucleophile and a chelating agent makes it versatile in various fields .
属性
CAS 编号 |
93240-62-1 |
|---|---|
分子式 |
C3H9NO2 |
分子量 |
91.11 g/mol |
IUPAC 名称 |
1-aminopropane-1,2-diol |
InChI |
InChI=1S/C3H9NO2/c1-2(5)3(4)6/h2-3,5-6H,4H2,1H3 |
InChI 键 |
UZUMQQZPGOFJBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
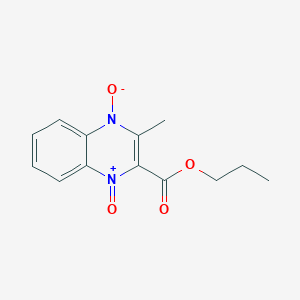
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
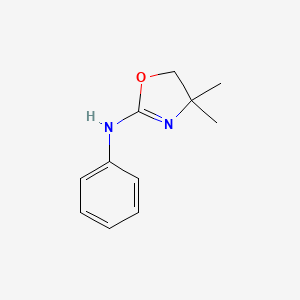
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
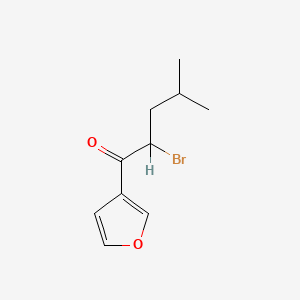
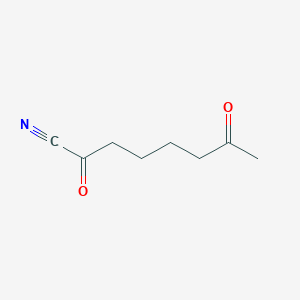
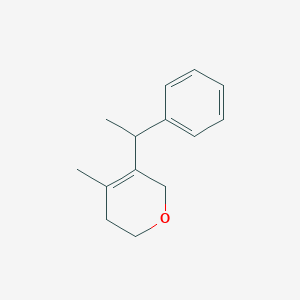
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
